2-(Pyridin-3-YL)ethane-1-sulfonamide
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Overview
Description
2-(Pyridin-3-YL)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is primarily used for research purposes and is not intended for human use . The compound features a pyridine ring attached to an ethane sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(Pyridin-3-YL)ethane-1-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method includes the reaction of 3-pyridyl ethylamine with sulfonyl chloride under basic conditions to yield the desired sulfonamide . Industrial production methods often involve bulk custom synthesis, ensuring high purity and consistency .
Chemical Reactions Analysis
2-(Pyridin-3-YL)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-(Pyridin-3-YL)ethane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-YL)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-(Pyridin-3-YL)ethane-1-sulfonamide can be compared with other similar compounds, such as:
2-(Pyridin-2-YL)ethane-1-sulfonamide: This compound has a similar structure but with the pyridine ring attached at the 2-position instead of the 3-position.
1-(Pyridin-2-YL)ethane-1-sulfonamide: Another similar compound with the sulfonamide group attached at the 1-position.
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and exhibit potential biological activities. Ongoing research continues to explore its full potential and applications.
Properties
CAS No. |
1340150-42-6 |
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Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-pyridin-3-ylethanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c8-12(10,11)5-3-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2,(H2,8,10,11) |
InChI Key |
YLVAPETWQDOHEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCS(=O)(=O)N |
Origin of Product |
United States |
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